molecular formula C5H3ClN4S B1599005 5-(5-Chloro-2-Thienyl)-1H-Tetrazole CAS No. 58884-89-2

5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Cat. No. B1599005
CAS RN: 58884-89-2
M. Wt: 186.62 g/mol
InChI Key: YNPSRXVKAZLDJU-UHFFFAOYSA-N
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Description

“5-Chloro-2-thiophenecarboxaldehyde” is a thiophene derivative . It may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis [ ( E )- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-thiophenecarboxaldehyde” include a refractive index of n20/D 1.604 (lit.), boiling point of 99 °C/21 mmHg (lit.), and density of 1.376 g/mL at 25 °C (lit.) .

Scientific Research Applications

Role in Medicinal Chemistry

5-Substituted 1H-Tetrazoles, like 5-(5-Chloro-2-Thienyl)-1H-Tetrazole, are significant in medicinal chemistry. They are often used as bioisosteric replacements for carboxylic acids due to their similar acidities, higher lipophilicities, and metabolic resistance. This makes them important in drug design (Rupali Mittal & S. Awasthi, 2019); (J. Roh, K. Vávrová, & A. Hrabálek, 2012).

Applications in Various Fields

Tetrazoles have applications in pharmaceuticals, agriculture, photography, and as components of explosives. They are used as nitrogen-containing heterocyclic ligands in coordination chemistry and have shown activities such as anti-allergic, antibiotic, anti-hypertensive, and anti-viral (Abbas Aminimanesh & Safora Shirian, 2017).

Synthesis and Functionalization

The synthesis of 5-substituted tetrazoles, including this compound, involves various methods such as microwave-assisted synthesis and the use of heterogeneous catalysts. Efficient and eco-friendly methods for their synthesis are a major focus of research (B. J. Al-Hourani et al., 2015); (M. Reed & Alexandria D. M. Jeanneret, 2021).

Use in Coordination Chemistry and Material Science

5-Substituted 1H-tetrazoles are used in coordination chemistry and materials science, demonstrating their versatility beyond medicinal applications. They serve as intermediates in various synthetic transformations (Bernhard Gutmann et al., 2010).

Green Synthesis Approaches

There is a growing interest in developing green synthesis approaches for 5-substituted 1H-tetrazoles. Studies focus on using environmentally friendly catalysts and solvent-free conditions to enhance sustainability and safety in the synthesis process (İbrahim Esirden, Erhan Başar, & M. Kaya, 2015).

Molecular Structure Studies

The molecular structures of tetrazole derivatives, including this compound, are studied for their potential applications in various fields like drug development and material science (T. Luxford, J. Fedor, & J. Kočišek, 2021).

Safety and Hazards

The safety data sheet for “5-Chloro-2-thienylmagnesium bromide, 0.5M slurry in THF” suggests that it is highly flammable, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPSRXVKAZLDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409248
Record name 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58884-89-2
Record name 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Chloro-2-Thienyl)-1H-Tetrazole
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